3-Chloro-3'-iodo-4-methylbenzophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-4-methylphenyl)-(3-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIO/c1-9-5-6-11(8-13(9)15)14(17)10-3-2-4-12(16)7-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMIVVOVTUGGDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101237057 | |
| Record name | (3-Chloro-4-methylphenyl)(3-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101237057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-94-1 | |
| Record name | (3-Chloro-4-methylphenyl)(3-iodophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-4-methylphenyl)(3-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101237057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 3 Iodo 4 Methylbenzophenone
Retrosynthetic Disconnections and Strategic Planning
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, readily available starting materials. researchgate.netuwindsor.caresearchgate.net For 3-Chloro-3'-iodo-4-methylbenzophenone, the primary disconnections are across the two aryl-carbonyl bonds, leading to two main synthetic strategies: Friedel-Crafts acylation and metal-catalyzed cross-coupling reactions.
The key bond cleavages are:
Disconnection A (Friedel-Crafts): Cleavage of the bond between the carbonyl carbon and the 3-chloro-4-methylphenyl ring. This suggests a Friedel-Crafts acylation of 3-chlorotoluene (B144806) with 3-iodobenzoyl chloride.
Disconnection B (Friedel-Crafts): Cleavage of the bond between the carbonyl carbon and the 3-iodophenyl ring. This implies a Friedel-Crafts acylation of iodobenzene (B50100) with 3-chloro-4-methylbenzoyl chloride.
Disconnection C (Cross-Coupling): This disconnection leads to a metal-catalyzed coupling approach, for instance, between a 3-iodophenyl organometallic reagent and 3-chloro-4-methylbenzoyl chloride.
Disconnection D (Cross-Coupling): The alternative cross-coupling disconnection involves a (3-chloro-4-methyl)phenyl organometallic reagent and 3-iodobenzoyl chloride.
Strategic planning involves evaluating the feasibility of these routes. Friedel-Crafts acylations can be complicated by the directing effects of the substituents on the aromatic rings, potentially leading to mixtures of regioisomers. Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, often provide superior regioselectivity and functional group tolerance. organic-chemistry.orgnii.ac.jp
| Disconnection Strategy | Precursors | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Friedel-Crafts (A) | 3-Chlorotoluene + 3-Iodobenzoyl Chloride | Cost-effective, traditional method. | Poor regioselectivity due to competing directing effects of -CH₃ and -Cl groups. |
| Friedel-Crafts (B) | Iodobenzene + 3-Chloro-4-methylbenzoyl Chloride | Utilizes simple iodobenzene. | Iodine is a deactivating, ortho/para director, making 3'-substitution highly unlikely. rsc.org |
| Suzuki-Miyaura Coupling | Arylboronic Acid + Aroyl Chloride | High regioselectivity, excellent functional group tolerance, mild conditions. nii.ac.jp | Requires synthesis of arylboronic acids; potential for boronic acid decomposition. |
| Negishi Coupling | Arylzinc Halide + Aroyl Chloride | High reactivity and functional group tolerance, often proceeds under mild conditions. organic-chemistry.orgnih.gov | Organozinc reagents are moisture-sensitive and often prepared in situ. |
Precursor Synthesis and Functional Group Interconversions
The success of any synthetic route depends on the availability and preparation of key precursors.
3-Chloro-4-methylbenzoic acid: This versatile intermediate is used in the synthesis of pharmaceuticals and agrochemicals. wikipedia.orgrsc.org It can be prepared through various multi-step pathways starting from common chemical precursors. chemicalbook.com
3-Chloro-4-methylbenzoyl chloride: The conversion of 3-chloro-4-methylbenzoic acid to its corresponding acyl chloride is a standard transformation, typically achieved by reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
3-Iodobenzoic acid: This precursor can be synthesized from 3-aminobenzoic acid via a Sandmeyer reaction, which involves diazotization followed by treatment with potassium iodide.
3-Iodobenzoyl chloride: This reactive intermediate is synthesized from 3-iodobenzoic acid, commonly by reacting it with thionyl chloride or phosphorus pentachloride. nii.ac.jp
(3-Chloro-4-methyl)phenylboronic acid: This crucial reagent for Suzuki-Miyaura coupling is commercially available. sigmaaldrich.comchemimpex.com It can be synthesized from 1-bromo-3-chloro-4-methylbenzene via lithiation with n-butyllithium at low temperatures, followed by quenching with a trialkyl borate (B1201080) like trimethyl borate, and subsequent acidic workup. chemicalbook.com
3-Iodophenylzinc halide: For Negishi coupling, organozinc reagents are typically prepared in situ. This can be achieved by the direct insertion of activated zinc (e.g., Rieke® Zinc) into 1-bromo-3-iodobenzene (B1265593) or by transmetalation from a corresponding organolithium or Grignard reagent. These reagents tolerate a variety of functional groups.
Direct and Convergent Synthetic Routes
The Friedel-Crafts acylation is a classic method for forming aryl ketones through electrophilic aromatic substitution, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orglibretexts.org However, its application to the synthesis of this compound is fraught with regioselectivity issues.
Acylation of 3-chlorotoluene with 3-iodobenzoyl chloride: The aromatic ring of 3-chlorotoluene has two substituents with competing directing effects. The methyl group (-CH₃) is an activating, ortho/para-director, while the chloro group (-Cl) is a deactivating, ortho/para-director. The electrophilic attack will be directed primarily by the more strongly activating methyl group to the positions ortho (2 and 6) and para (4) to it. Since the para position is blocked by the chlorine atom, substitution is expected at the 2 and 6 positions. The desired acylation at the 5-position is sterically hindered and electronically disfavored, likely resulting in a low yield of the target molecule amidst a mixture of isomers.
Acylation of iodobenzene with 3-chloro-4-methylbenzoyl chloride: The iodine substituent on iodobenzene is deactivating yet ortho/para-directing. Therefore, acylation is expected to occur predominantly at the 4-position (para) and to a lesser extent at the 2-position (ortho). rsc.org Synthesis of the 3'-iodo isomer (meta-substitution) via this route is not feasible under standard Friedel-Crafts conditions.
| Aromatic Substrate | Acylating Agent | Directing Group Effects | Major Predicted Products |
|---|---|---|---|
| 3-Chlorotoluene | 3-Iodobenzoyl Chloride | -CH₃ (activating, o,p-director) -Cl (deactivating, o,p-director) | (2-Chloro-3-methylphenyl)(3-iodophenyl)methanone (2-Chloro-5-methylphenyl)(3-iodophenyl)methanone |
| Iodobenzene | 3-Chloro-4-methylbenzoyl Chloride | -I (deactivating, o,p-director) | (3-Chloro-4-methylphenyl)(4-iodophenyl)methanone (3-Chloro-4-methylphenyl)(2-iodophenyl)methanone |
Modern palladium- or nickel-catalyzed cross-coupling reactions offer a highly regioselective and efficient alternative to the Friedel-Crafts acylation for the synthesis of unsymmetrical diaryl ketones.
The Suzuki-Miyaura coupling involves the reaction of an arylboronic acid with an organic halide or triflate, catalyzed by a palladium complex. scribd.comresearchgate.net For ketone synthesis, an aroyl chloride can be coupled directly with an arylboronic acid. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. figshare.com
A plausible route to this compound is the palladium-catalyzed coupling of (3-chloro-4-methyl)phenylboronic acid with 3-iodobenzoyl chloride. Typical conditions involve a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in an anhydrous solvent such as toluene.
| Parameter | Common Reagents/Conditions |
|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | Triphenylphosphine (PPh₃), dppf |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |
| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF) |
| Temperature | Room temperature to reflux (80-110 °C) |
The Negishi coupling is another powerful C-C bond-forming reaction that utilizes an organozinc reagent and an organic halide, typically catalyzed by a nickel or palladium complex. nih.gov Nickel-catalyzed Negishi couplings have proven particularly effective for reactions involving less reactive aryl chlorides and for the synthesis of aryl ketones from aroyl chlorides. organic-chemistry.org
The synthesis of the target molecule could be achieved by coupling a (3-chloro-4-methyl)phenylzinc halide with 3-iodobenzoyl chloride. The organozinc reagent is prepared in situ from the corresponding aryl halide. Nickel complexes with specialized ligands, such as amido pincer ligands, have shown high catalytic activity and good functional group tolerance in these transformations, enabling reactions to proceed under mild conditions. organic-chemistry.org
| Catalyst System | Substrates | Typical Conditions | Reference |
|---|---|---|---|
| NiCl₂(PPh₃)₂ | Aroyl Chlorides + Arylzinc Reagents | THF, Room Temperature | Generic System |
| Ni-Amido Pincer Complexes | Aryl Chlorides + Arylzinc Reagents | THF/NMP, 70 °C | organic-chemistry.org |
| Pd₂(dba)₃ / X-Phos | Aryl Chlorides + Heterocyclic Zinc Reagents | THF, Room Temperature | nih.gov |
Given the challenges with regiocontrol in Friedel-Crafts acylation, the metal-catalyzed cross-coupling methods, particularly Suzuki-Miyaura and Negishi reactions, represent the most strategic and reliable pathways for the synthesis of this compound.
Metal-Catalyzed Cross-Coupling Reactions for Diarylether Formation
Sonogashira Coupling and Subsequent Transformations
The Sonogashira cross-coupling reaction is a cornerstone of carbon-carbon bond formation, specifically for creating a bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and proceeds under mild conditions, showing tolerance for a wide array of functional groups. wikipedia.orgresearchgate.net
While a direct Sonogashira coupling to form the benzophenone (B1666685) core is not the standard approach, it can be ingeniously employed as a key step in a multi-step synthesis of this compound. A plausible synthetic route would involve the coupling of a substituted aryl halide with a suitable terminal alkyne, followed by a transformation of the resulting internal alkyne into the desired carbonyl bridge.
For instance, one could envision a Sonogashira coupling between 2-chloro-4-iodotoluene (B1586780) and a protected acetylene (B1199291) equivalent, or a coupling between 3-chloro-4-methylphenylacetylene and 1,3-diiodobenzene. A more strategic approach is outlined below:
Hypothetical Synthetic Sequence via Sonogashira Coupling:
Sonogashira Coupling: The reaction would couple an appropriately substituted aryl halide, for example, 1-chloro-4-methyl-3-ethynylbenzene, with 1-iodo-3-bromobenzene. The difference in reactivity between the iodide and bromide on the second ring allows for selective coupling at the more reactive iodide position. wikipedia.org
Hydration of the Alkyne: The internal alkyne generated from the Sonogashira coupling can then be hydrated to form a ketone. This transformation is often catalyzed by acids, mercury salts, or gold or platinum complexes.
Oxidation: The resulting secondary alcohol would then be oxidized to the target benzophenone using standard oxidizing agents like chromic acid or pyridinium (B92312) chlorochromate (PCC).
The choice of palladium catalyst, ligands, and reaction conditions is crucial for the success of the Sonogashira coupling step. Modern advancements have introduced highly efficient catalyst systems, including copper-free Sonogashira protocols that mitigate the formation of alkyne homocoupling byproducts. nih.gov
Table 1: Key Features of the Sonogashira Coupling Reaction
| Feature | Description | Relevance to Synthesis |
| Reactants | Terminal alkyne and aryl/vinyl halide | Allows for the connection of the two substituted aromatic rings. |
| Catalyst System | Palladium complex (e.g., Pd(PPh₃)₄) and often a Copper(I) co-catalyst (e.g., CuI) | Essential for facilitating the cross-coupling mechanism. |
| Reaction Conditions | Mild temperatures, typically in the presence of a base (e.g., an amine) | Tolerates a wide range of functional groups present on the reactants. |
| Key Bond Formed | C(sp)-C(sp²) | Forms the initial carbon skeleton that is later transformed into the carbonyl bridge. |
Other Established Carbon-Carbon Bond Forming Reactions
Beyond the Sonogashira coupling approach, several other well-established carbon-carbon bond-forming reactions can be strategically employed for the synthesis of this compound. These methods typically involve the reaction of an organometallic reagent with an electrophilic partner.
Friedel-Crafts Acylation: This classic reaction is a powerful method for forming aryl ketones. In the context of synthesizing this compound, one could perform a Friedel-Crafts acylation of 3-iodotoluene (B1205562) with 3-chloro-4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). However, a significant challenge in this approach is controlling the regioselectivity, as multiple acylation products are possible.
Grignard and Organolithium Reagents: The reaction of a Grignard reagent or an organolithium species with a benzoyl chloride or a benzaldehyde (B42025) followed by oxidation is a versatile strategy. For instance, 3-chloro-4-methylmagnesium bromide could be reacted with 3-iodobenzoyl chloride. Alternatively, 3-iodolithium could be reacted with 3-chloro-4-methylbenzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone.
A multi-step synthesis of a related compound, 4-chloro-3'-methylbenzophenone, has been reported, which involves the reaction of an organolithium reagent with an aldehyde. chemicalbook.com A similar strategy could be adapted for the synthesis of the target molecule.
Suzuki and Stille Couplings: These palladium-catalyzed cross-coupling reactions can also be adapted to form the benzophenone skeleton. For example, a Suzuki coupling could be performed between an arylboronic acid and an aryl halide, followed by oxidation of a suitable functional group to the carbonyl.
Table 2: Comparison of C-C Bond Forming Reactions for Benzophenone Synthesis
| Reaction | Key Reagents | Advantages | Potential Challenges |
| Friedel-Crafts Acylation | Aryl chloride/anhydride, Lewis acid | Direct formation of the ketone | Poor regioselectivity with substituted arenes |
| Grignard/Organolithium | Organomagnesium/lithium reagent, benzoyl chloride/aldehyde | High reactivity, good yields | Requires anhydrous conditions, functional group incompatibility |
| Suzuki Coupling | Arylboronic acid, aryl halide, Pd catalyst | Mild conditions, high functional group tolerance | Multi-step process to form the carbonyl |
| Stille Coupling | Organostannane, aryl halide, Pd catalyst | Mild conditions, tolerance of many functional groups | Toxicity of tin reagents |
Regioselectivity and Orthogonal Functionalization Strategies
The synthesis of a precisely substituted molecule like this compound hinges on achieving high regioselectivity in the key bond-forming steps. The directing effects of the substituents on the aromatic rings play a crucial role in determining the outcome of the reactions.
In a Friedel-Crafts acylation approach, the existing substituents on the aromatic rings will direct the position of the incoming acyl group. For example, in the acylation of 3-iodotoluene, both the methyl and iodo groups are ortho-, para-directing, which would lead to a mixture of isomers, making this a less desirable route for achieving a single, pure product.
To overcome these regioselectivity challenges, a more controlled, stepwise approach using orthogonal functionalization is often preferred. This involves using starting materials with functional groups that can be selectively reacted without affecting other parts of the molecule. For instance, in a Sonogashira or Suzuki coupling, the use of an aryl dihalide with halogens of different reactivity (e.g., an iodo and a bromo substituent on the same ring) allows for selective coupling at the more reactive site.
An example of an orthogonal strategy would be to start with 3-bromo-1-iodobenzene. The more reactive C-I bond can selectively participate in a cross-coupling reaction, leaving the C-Br bond intact for a subsequent transformation. This allows for the sequential and regiocontrolled introduction of the different parts of the final molecule.
Innovations in Reaction Conditions and Catalytic Systems
Recent years have seen significant advancements in the development of more efficient and sustainable catalytic systems for cross-coupling reactions. These innovations can be directly applied to improve the synthesis of complex molecules like this compound.
For Sonogashira couplings, the development of copper-free systems has been a major step forward. These systems often employ more sophisticated palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands, which can facilitate the reaction without the need for a copper co-catalyst, thus avoiding the formation of undesired byproducts. nih.gov The use of air-stable palladium precatalysts also simplifies the experimental setup and improves the reproducibility of the reaction. nih.gov
In the realm of other carbon-carbon bond-forming reactions, photocatalysis has emerged as a powerful tool. chemrxiv.orgrsc.org Photocatalytic methods can enable reactions to proceed under very mild conditions, often at room temperature, and can offer unique reactivity and selectivity profiles compared to traditional thermal methods. While specific photocatalytic syntheses of this target molecule have not been reported, the general principles could be applied to develop novel synthetic routes.
Furthermore, the use of novel solvents, such as bio-derived solvents, and the development of catalytic systems that can operate in water are contributing to making these synthetic processes more environmentally friendly.
Table 3: Innovations in Catalysis for C-C Bond Formation
| Innovation | Description | Potential Benefit for Synthesis |
| Copper-Free Sonogashira | Avoids the use of a copper co-catalyst. | Reduces byproducts and simplifies purification. |
| Air-Stable Precatalysts | Palladium catalysts that are not sensitive to air. | Easier handling and more reproducible results. nih.gov |
| Photocatalysis | Uses light to drive chemical reactions. | Mild reaction conditions, potential for novel reactivity. chemrxiv.org |
| Green Solvents | Use of environmentally benign solvents. | Reduces the environmental impact of the synthesis. |
Reactivity and Mechanistic Investigations of 3 Chloro 3 Iodo 4 Methylbenzophenone
Reactivity of Aromatic Halogen Substituents
The carbon-halogen bonds on the two aromatic rings are primary sites of reactivity. The distinct electronic properties and bond strengths of the carbon-chlorine (C-Cl) and carbon-iodine (C-I) bonds dictate their susceptibility to different reaction types, including nucleophilic substitution, transition metal-mediated coupling, and radical formation.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNA_r) is a key reaction for aryl halides, typically proceeding through an addition-elimination mechanism. This pathway requires the presence of electron-withdrawing groups to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org In 3-Chloro-3'-iodo-4-methylbenzophenone, the benzophenone (B1666685) carbonyl group serves as a moderate electron-withdrawing group, activating both rings towards nucleophilic attack.
However, the positions of the halogens are meta to the carbonyl group. This placement is less effective for stabilizing the negative charge of the Meisenheimer complex compared to ortho or para positions, where direct resonance delocalization onto the carbonyl oxygen is possible. libretexts.org Consequently, forcing conditions, such as high temperatures or very strong nucleophiles, would likely be required to induce substitution. libretexts.org
The relative reactivity of the two halogen substituents in an S_NAr reaction is governed by two competing factors: the inductive electron-withdrawing effect of the halogen and its ability to act as a leaving group.
Inductive Effect: Halogen electronegativity decreases down the group (F > Cl > Br > I). A more electronegative halogen can better stabilize the negative charge in the rate-determining addition step through its inductive effect. This factor would favor substitution at the C-Cl bond over the C-I bond. stackexchange.com
Leaving Group Ability: The ability of the halide to depart is related to the carbon-halogen bond strength. The C-I bond is significantly weaker than the C-Cl bond, making iodide a much better leaving group than chloride. quora.com This factor favors substitution at the C-I bond.
For most S_NAr reactions, the initial nucleophilic attack is the rate-determining step, suggesting that the C-Cl position might be more reactive due to chlorine's higher electronegativity. stackexchange.com However, the superior leaving group ability of iodide can become significant, and the actual site of substitution may depend heavily on the specific nucleophile and reaction conditions.
| Factor | Comparison (Cl vs. I) | Implication for SNAr Reactivity |
| Electronegativity | Cl (3.16) > I (2.66) | Favors nucleophilic attack at the C-Cl position by stabilizing the Meisenheimer complex. |
| C-X Bond Strength | C-Cl (~400 kJ/mol) > C-I (~270 kJ/mol) | Favors departure of iodide, making the C-I position a better leaving group. |
| Position Relative to Carbonyl | Both are meta | Weak activation for both positions; direct resonance stabilization is not possible. |
Oxidative Addition and Reductive Elimination Mechanisms
The halogen substituents serve as excellent handles for forming new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions typically proceed via a catalytic cycle involving an oxidative addition step, where a low-valent metal complex (commonly palladium(0)) inserts into the carbon-halogen bond. uvic.ca
A crucial aspect of this chemistry is the differential reactivity of the C-Cl and C-I bonds. The rate of oxidative addition is highly dependent on the carbon-halogen bond dissociation energy. The weaker C-I bond undergoes oxidative addition much more readily than the stronger C-Cl bond. uvic.carsc.org This pronounced difference in reactivity allows for highly selective functionalization of the iodo-substituted ring while leaving the chloro-substituted ring intact.
Reactivity Trend for Oxidative Addition: Ar-I > Ar-Br > Ar-Cl >> Ar-F
This selectivity makes this compound a valuable substrate for sequential cross-coupling reactions. For instance, a palladium-catalyzed reaction could first be performed under mild conditions to replace the iodine, followed by a second coupling at the chlorine position using a more active catalyst system or more forcing conditions. The final step of the catalytic cycle is reductive elimination, where the newly formed product is expelled from the metal center, regenerating the active catalyst.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |
| Aryl C-I | ~270 | Very High |
| Aryl C-Br | ~330 | High |
| Aryl C-Cl | ~400 | Moderate |
| Aryl C-F | ~520 | Low |
Radical Species Formation and Reactions
Aryl radicals are highly reactive intermediates that can be generated from aryl halides through homolytic cleavage of the carbon-halogen bond. acs.org This cleavage can be initiated by heat, UV light, or by a single-electron transfer (SET) from a photocatalyst or a chemical reductant. asiaresearchnews.comnih.gov
Consistent with bond strength trends, the C-I bond of this compound is the most probable site for radical formation. The lower bond dissociation energy of the C-I bond (~270 kJ/mol) compared to the C-Cl bond (~400 kJ/mol) means that significantly less energy is required for its homolytic cleavage. researchgate.net
Upon formation, the resulting aryl radical is a versatile intermediate that can participate in a variety of reactions, including:
Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent or other hydrogen donor molecule to form 3-chloro-4-methylbenzophenone.
Coupling/Dimerization: Two aryl radicals can couple to form a biphenyl (B1667301) derivative.
Addition to π-Systems: The radical can add to alkenes or arenes, initiating further radical chain reactions. researchgate.net
The generation of an aryl radical from the C-I bond can be achieved under conditions that leave the C-Cl bond unaffected, again offering a pathway for selective chemical modification. researchgate.net
Reactivity of the Benzophenone Carbonyl Moiety
The carbonyl group (C=O) is a dominant feature of the molecule's reactivity, characterized by the electrophilic nature of the carbonyl carbon and the Lewis basicity of the carbonyl oxygen.
Nucleophilic Addition and Reduction Pathways
The polarization of the carbon-oxygen double bond renders the carbonyl carbon susceptible to attack by a wide range of nucleophiles. This reaction, known as nucleophilic addition, is a fundamental transformation of ketones. youtube.com
Reduction to an Alcohol: A common reaction is the reduction of the ketone to a secondary alcohol. This is typically achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The hydride ion (H⁻) acts as the nucleophile, attacking the carbonyl carbon. A subsequent workup with a proton source yields the corresponding diphenylmethanol (B121723) derivative, (3-chloro-4-methylphenyl)(3'-iodophenyl)methanol. zenodo.orgzenodo.orgchemistry-online.com Sodium borohydride is a mild reagent and is unlikely to affect the aryl-halogen bonds under standard conditions. akjournals.com
Grignard and Organolithium Reactions: Organometallic reagents, such as Grignard reagents (R-MgX) or organolithiums (R-Li), are potent carbon-based nucleophiles. They readily add to the carbonyl carbon to form a new carbon-carbon bond, yielding a tertiary alcohol after acidic workup.
| Reagent | Reagent Type | Product After Workup |
| Sodium borohydride (NaBH₄) | Hydride (Reduction) | (3-chloro-4-methylphenyl)(3'-iodophenyl)methanol |
| Methylmagnesium bromide (CH₃MgBr) | Grignard (C-nucleophile) | 1-(3-chloro-4-methylphenyl)-1-(3'-iodophenyl)ethanol |
| Phenyllithium (C₆H₅Li) | Organolithium (C-nucleophile) | (3-chloro-4-methylphenyl)(3'-iodophenyl)(phenyl)methanol |
Transformations Involving Carbonyl Activation
The reactivity of the carbonyl group can be enhanced through activation, making it more susceptible to attack by weaker nucleophiles.
Lewis Acid Activation: The lone pairs on the carbonyl oxygen can coordinate with a Lewis acid (e.g., AlCl₃, BF₃, TiCl₄). libretexts.orglibretexts.org This coordination withdraws electron density from the carbonyl group, increasing the partial positive charge on the carbonyl carbon and making it a significantly stronger electrophile. This strategy is often employed in Friedel-Crafts acylation and other reactions involving weak nucleophiles. researchgate.net
Photochemical Activation: Like other benzophenones, this compound is expected to be photochemically active. Upon absorption of UV light (~350 nm), the molecule can be excited from its singlet ground state (S₀) to an excited singlet state (S₁), which then efficiently undergoes intersystem crossing to a more stable triplet state (T₁). This triplet state has diradical character at the carbonyl group and is a powerful hydrogen abstractor. In the presence of a suitable hydrogen-donating solvent (like isopropanol), it can abstract a hydrogen atom to form a ketyl radical. rsc.orgbgsu.eduresearchgate.netyoutube.com Two ketyl radicals can then dimerize to form a pinacol (B44631) derivative. This photoreduction process is a classic reaction of benzophenones.
Directed Ortho-Metalation and Related Aromatic Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic C-H bonds. wikipedia.org The reaction typically involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an electrophile. baranlab.org
In this compound, the carbonyl group serves as the primary DMG. Its Lewis basic oxygen atom can coordinate to the lithium cation of an organolithium reagent (e.g., n-butyllithium), which positions the alkyl anion to deprotonate a nearby C-H bond. wikipedia.orgbaranlab.org This molecule presents four potential sites for ortho-metalation: C2, C6, C2', and C6'.
However, a significant competing reaction pathway exists: lithium-halogen exchange. This reaction is particularly rapid for aryl iodides and bromides. imperial.ac.uk In the case of this compound, the presence of the iodine atom at the C3' position makes it a prime site for lithium-iodine exchange, which can occur at low temperatures (e.g., -78°C) and is often faster than C-H deprotonation. imperial.ac.uk
Therefore, treatment of this compound with n-butyllithium would likely lead to two primary competing outcomes:
Lithium-Iodine Exchange: The formation of a lithiated species at the C3' position. This is often the kinetically favored pathway for aryl iodides.
Directed Ortho-Metalation: Deprotonation at one of the four ortho positions (C2, C6, C2', C6') to the carbonyl DMG.
The resulting organolithium species, whether generated via C-H deprotonation or halogen exchange, are potent nucleophiles that can react with a wide array of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce new functional groups with high regioselectivity.
Interplay of Substituent Effects on Reaction Selectivity
The regiochemical outcome of reactions involving this compound is dictated by a complex interplay of electronic and steric effects from each substituent. The directing power of these groups determines the most likely sites of reaction, particularly in competitive scenarios like ortho-metalation versus lithium-halogen exchange.
Directing Group and Substituent Analysis:
| Substituent | Position | Electronic Effect | Steric Effect | Likely Influence on Lithiation |
| Carbonyl | - | Strong electron-withdrawing, powerful DMG | Moderate | Directs metalation to ortho positions (C2, C6, C2', C6') |
| Chloro | C3 | Inductively electron-withdrawing | Small | Increases acidity of ortho C-H (C2), potentially favoring deprotonation there. |
| Methyl | C4 | Electron-donating (hyperconjugation) | Small | Slightly decreases acidity of adjacent C-H protons. |
| Iodo | C3' | Weakly electron-withdrawing, site of Li-X exchange | Moderate | Prone to rapid lithium-halogen exchange, a competing pathway to DoM. |
The primary competition is between C-H abstraction (deprotonation) and lithium-iodine exchange.
Ring A (3-chloro-4-methylphenyl): The protons at C2 and C6 are candidates for deprotonation. The C2 proton is activated by the inductive effect of the adjacent chloro group, making it more acidic. The C6 proton is less sterically hindered.
Ring B (3-iodophenyl): The protons at C2' and C6' are sterically accessible. However, the dominant reaction on this ring is predicted to be the lithium-iodine exchange at C3', which is known to be an extremely rapid process.
Ultimately, the reaction selectivity is a race between these pathways. The rate of lithium-iodine exchange is generally much faster than that of deprotonation. Consequently, it is highly probable that the reaction with n-butyllithium would preferentially yield the 3'-(3-chloro-4-methylbenzoyl)phenyllithium intermediate via halogen exchange, rather than an ortho-lithiated species.
Kinetic and Thermodynamic Aspects of Reaction Mechanisms
The distinction between kinetic and thermodynamic control is essential for predicting the product distribution in reactions with multiple competing pathways. libretexts.orglibretexts.org
Kinetic Control: This regime governs reactions that are irreversible, typically carried out at low temperatures for short durations. The major product formed is the one that results from the fastest reaction pathway—the one with the lowest activation energy. libretexts.orgmasterorganicchemistry.com For this compound, lithium-iodine exchange is an extremely fast reaction at low temperatures. Therefore, the aryllithium species formed at the C3' position is considered the kinetic product . Ortho-deprotonation at one of the positions activated by the carbonyl DMG would also be a kinetically controlled process, but its rate is generally slower than that of lithium-iodine exchange. imperial.ac.uk
Thermodynamic Control: This occurs when reaction conditions (e.g., higher temperatures, longer reaction times) allow for the initial products to revert to intermediates and equilibrate. The final product distribution reflects the relative thermodynamic stabilities of the products, with the most stable product predominating. libretexts.org In the context of lithiation, if the initially formed kinetic aryllithium species can isomerize to a more stable one, the reaction is under thermodynamic control. For example, an ortho-lithiated species might be thermodynamically more stable due to chelation with the carbonyl group. If the reaction temperature were raised, it is conceivable that the kinetically formed 3'-lithiated species could, in principle, equilibrate with a more stable ortho-lithiated isomer, although this is often not a facile process.
The likely reaction landscape is depicted in the conceptual energy diagram below, where the pathway to the lithium-iodine exchange product has a lower activation energy (Ea) than the pathway for directed ortho-metalation, making it the kinetic product.
Conceptual Reaction Energy Diagram (This is a generalized representation and not based on calculated values)
Under typical conditions for organolithium reactions (-78 °C), the system would remain under kinetic control, favoring the product of lithium-iodine exchange. imperial.ac.uk Achieving thermodynamic control would require conditions that permit the reversal of these high-energy intermediates, which can be challenging to implement without causing unwanted side reactions.
Theoretical and Computational Chemistry Studies of 3 Chloro 3 Iodo 4 Methylbenzophenone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Chloro-3'-iodo-4-methylbenzophenone, these calculations would typically be performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules. researchgate.netepstem.net A common functional, B3LYP, paired with a basis set such as 6-311+G(d,p), would be appropriate for achieving a balance between computational cost and accuracy. researchgate.netresearchgate.net
Electronic Structure Analysis and Molecular Orbital Theory
An essential aspect of the analysis involves examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.netufms.br
A lower energy gap suggests that the molecule is more easily excitable and likely to be more reactive. researchgate.net For a conjugated system like a benzophenone (B1666685) derivative, the main electronic transitions are typically of a π→π* character, often corresponding to the HOMO→LUMO transition. researchgate.netscialert.net The distribution of these orbitals across the molecule would reveal the regions most susceptible to electron donation (HOMO) and acceptance (LUMO). The HOMO is expected to be distributed over the more electron-rich phenyl ring, while the LUMO would likely be centered around the electron-withdrawing carbonyl group and the halogen-substituted rings.
Table 1: Illustrative Frontier Orbital Energies for this compound
The following data are representative values based on typical DFT calculations for similar halogenated benzophenones and are not from a dedicated study of the title compound.
| Parameter | Calculated Value (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.4 | Indicator of chemical reactivity and stability |
Charge Distribution and Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting how the molecule will interact with other chemical species, particularly in non-covalent interactions.
For this compound, the MEP map would be expected to show a region of high negative potential (typically colored red) around the electronegative oxygen atom of the carbonyl group, indicating its role as a site for electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms. The halogen atoms (chlorine and iodine) would introduce complex electronic effects, contributing to localized areas of varying potential that influence intermolecular interactions like halogen bonding. Analysis of Mulliken atomic charges would provide a quantitative measure of the partial charge on each atom, complementing the visual MEP analysis. researchgate.net
Conformational Analysis and Energy Minima Identification
Substituted benzophenones are not planar molecules; the two phenyl rings are twisted out of the plane of the central carbonyl group to minimize steric hindrance. researchgate.net A conformational analysis is crucial for identifying the most stable three-dimensional structure (the global energy minimum) and other low-energy conformers. mdpi.comresearchgate.net
This analysis would be performed by systematically rotating the dihedral angles of the bonds connecting the phenyl rings to the carbonyl carbon. The energy of each conformation would be calculated, resulting in a potential energy surface. The structures corresponding to the lowest energy points on this surface represent the stable conformers. Identifying the global minimum is essential, as this is the most populated conformation at equilibrium and the structure from which most chemical properties are calculated. nih.gov For this compound, the twist angles of the two rings would be the primary degrees of freedom explored to locate the most stable geometry. researchgate.netmdpi.com
Reaction Pathway Elucidation through Transition State Calculations
Computational chemistry can be used to model chemical reactions, such as the photochemical reactions benzophenones are known for. acs.orgnih.gov One of the key reactions is hydrogen abstraction by the excited triplet state of the benzophenone from a suitable donor. nih.govresearchgate.net
To study such a reaction pathway, computational chemists locate the transition state (TS)—the highest energy point along the reaction coordinate. By calculating the structure and energy of the reactants, the transition state, and the products, the activation energy barrier for the reaction can be determined. researchgate.netnih.gov This provides insight into the reaction's feasibility and rate. For this compound, one could model its reaction with a hydrogen-donating solvent, identifying the TS for the hydrogen abstraction step and calculating the associated energy barrier to predict its photochemical reactivity. acs.org
Prediction of Spectroscopic Signatures for Structural Assignment
Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis) of molecules like benzophenones. researchgate.netacs.org These calculations can predict the absorption maxima (λmax) and the nature of the electronic transitions (e.g., n→π* or π→π*), which are characteristic features of the benzophenone chromophore. researchgate.netscialert.net
Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated after geometric optimization. epstem.net By comparing the calculated vibrational modes with experimental spectra, a detailed assignment of the spectral bands can be made, confirming the molecular structure. For this compound, calculations could predict the characteristic C=O stretching frequency in the IR spectrum and the λmax values in the UV-Vis spectrum, aiding in its experimental characterization. researchgate.netepstem.net
Table 2: Predicted Spectroscopic Data (Illustrative)
These values are typical predictions for substituted benzophenones based on DFT and TD-DFT methods.
| Spectroscopy | Parameter | Predicted Value |
| UV-Vis | λmax (n→π) | ~340 nm |
| UV-Vis | λmax (π→π) | ~255 nm |
| IR | ν(C=O) stretch | ~1650 cm-1 |
In Silico Design of Novel Reactivity and Selectivity
Computational methods enable the in silico design of new molecules with tailored properties. nih.govmdpi.com Starting with the calculated structure and properties of this compound, researchers can systematically modify its structure—for example, by changing the position or type of substituents—and recalculate the properties of the new analogues. ufms.br
This approach can be used to design derivatives with enhanced reactivity, such as a lower HOMO-LUMO gap for greater photosensitivity, or to introduce specific functionalities for targeted applications, like biological interactions. mdpi.comjapsonline.com For instance, molecular docking simulations could be used to predict how modifications to the this compound scaffold might improve its binding affinity to a specific biological target, guiding synthetic efforts toward more potent compounds. nih.govjapsonline.com
Applications in Advanced Organic Synthesis and Materials Design
Role as a Synthetic Intermediate for Complex Molecules
The ortho-methyl group on one phenyl ring and the meta-chloro and meta-iodo substituents on the two phenyl rings of 3-Chloro-3'-iodo-4-methylbenzophenone provide multiple reaction sites. This allows for its use as a scaffold to construct a variety of complex organic molecules, including polyaromatic hydrocarbons, heterocyclic compounds, and specialized ligands for coordination chemistry.
Polyaromatic hydrocarbons (PAHs) are a class of organic compounds consisting of fused aromatic rings. They are of significant interest due to their unique electronic and photophysical properties, which make them suitable for applications in organic electronics. The synthesis of complex and well-defined PAHs often relies on palladium-catalyzed cross-coupling reactions, where aryl halides are key starting materials.
This compound is an excellent candidate for the synthesis of PAHs due to the high reactivity of the carbon-iodine bond in cross-coupling reactions such as the Suzuki-Miyaura coupling. The C-I bond can be selectively coupled with a suitable boronic acid or ester, leaving the C-Cl bond intact for subsequent functionalization. This sequential cross-coupling strategy allows for the controlled construction of extended π-conjugated systems. For instance, an intramolecular cyclization following an initial intermolecular coupling could lead to the formation of fluorenone-type structures, which are important chromophores.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Aryl Iodide | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl |
| Heck | Aryl Iodide | Alkene | Pd(OAc)₂ / Ligand / Base | Substituted Alkene |
| Sonogashira | Aryl Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Aryl Alkyne |
This table presents representative examples of palladium-catalyzed cross-coupling reactions that can be applied to aryl halides like this compound.
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The synthesis of functionalized heterocyclic systems can be efficiently achieved using halogenated precursors like this compound.
The carbon-halogen bonds in this molecule can be targeted for the formation of carbon-heteroatom bonds. For example, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be employed to form carbon-nitrogen bonds. The greater reactivity of the C-I bond would allow for selective amination at the 3'-position. Subsequent intramolecular reactions or further intermolecular couplings at the chloro-substituted position can lead to the formation of various nitrogen-containing heterocycles, such as carbazoles, phenazines, or benzodiazepine (B76468) derivatives. Similarly, analogous palladium- or copper-catalyzed reactions can be used to form carbon-oxygen and carbon-sulfur bonds, opening pathways to oxygen- and sulfur-containing heterocycles.
Ligands are essential components in coordination chemistry and catalysis, as their structure dictates the properties and reactivity of the resulting metal complexes. Substituted benzophenones can serve as scaffolds for the synthesis of novel ligands. The carbonyl group of this compound can act as a coordinating site, while the halogen atoms provide handles for introducing other donor groups.
Through reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings, chelating moieties such as pyridyl, phosphino, or amino groups can be introduced. The differential reactivity of the C-I and C-Cl bonds allows for the stepwise and controlled synthesis of unsymmetrical bidentate or tridentate ligands. The resulting metal complexes could find applications in various catalytic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations. The steric and electronic properties of the ligand, influenced by the methyl group and the substitution pattern, would play a crucial role in determining the catalytic activity and selectivity of the metal center.
Advanced Characterization Techniques for Structural Elucidation and Purity Profiling
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. For 3-Chloro-3'-iodo-4-methylbenzophenone, with a molecular formula of C₁₄H₁₀ClIO, the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass, with a minimal mass error (typically < 5 ppm) providing strong evidence for the proposed formula.
HRMS also resolves the characteristic isotopic patterns of elements like chlorine and iodine. Chlorine has two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), which results in an M+2 peak with an intensity of approximately one-third of the molecular ion peak. Iodine is monoisotopic (¹²⁷I), but its presence is confirmed by the accurate mass measurement. The combination of the exact mass and the distinct isotopic signature provides a high degree of confidence in the molecular formula.
Table 1: Theoretical Isotopic Distribution for [C₁₄H₁₀ClIO]⁺
| Ion | m/z (Theoretical) | Relative Abundance (%) |
|---|---|---|
| [C₁₄H₁₀³⁵ClIO]⁺ | 383.9465 | 100.00 |
This table presents the predicted primary isotopic peaks for the molecular ion, which would be confirmed by HRMS analysis.
Nuclear Magnetic Resonance Spectroscopy for Structural Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to map out the carbon skeleton and the positions of the hydrogen atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region (typically 7.0-8.0 ppm) would display a complex pattern of multiplets due to the substitution on both phenyl rings. The methyl group would appear as a singlet at approximately 2.4 ppm. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon is expected to have a characteristic chemical shift in the range of 195-197 ppm. The aromatic carbons will appear between 120 and 145 ppm, with their specific shifts influenced by the attached halogen and methyl substituents. The methyl carbon would be observed upfield, typically around 21-22 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
|---|---|---|
| C=O | - | ~196.0 |
| 3-Chloro-4-methylphenyl Ring | ||
| C-1 | - | ~135.0 |
| C-2 | ~7.7 (d) | ~130.5 |
| C-3 | - | ~136.0 |
| C-4 | - | ~144.0 |
| C-5 | ~7.3 (d) | ~129.5 |
| C-6 | ~7.6 (dd) | ~132.0 |
| 4-CH₃ | ~2.4 (s) | ~21.5 |
| 3'-Iodophenyl Ring | ||
| C-1' | - | ~139.0 |
| C-2' | ~7.9 (t) | ~130.0 |
| C-3' | - | ~94.0 |
| C-4' | ~7.8 (dt) | ~142.0 |
| C-5' | ~7.2 (t) | ~128.0 |
Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.
Infrared and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. For this compound, these techniques would confirm the presence of the carbonyl group and the substituted aromatic rings.
The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration, typically found in the range of 1650-1670 cm⁻¹ for aromatic ketones. thermofisher.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-Cl and C-I stretching vibrations would be observed in the fingerprint region, generally below 800 cm⁻¹.
Raman spectroscopy provides complementary information. The aromatic ring vibrations and the C=O stretch are also Raman active. The symmetric nature of some vibrations can make them more intense in the Raman spectrum compared to the IR spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3100-3000 |
| Methyl C-H | Stretch | 2980-2870 |
| C=O | Stretch | 1670-1650 |
| Aromatic C=C | Stretch | 1600-1400 |
| C-Cl | Stretch | 850-550 libretexts.org |
X-ray Crystallography for Solid-State Molecular Architecture
Table 4: Expected Solid-State Structural Parameters for this compound
| Parameter | Description | Expected Value |
|---|---|---|
| C=O Bond Length | Length of the carbonyl double bond | ~1.22 Å |
| C-C (aromatic) Bond Length | Average length of carbon-carbon bonds in the phenyl rings | ~1.39 Å |
| C-Cl Bond Length | Length of the carbon-chlorine bond | ~1.74 Å |
| C-I Bond Length | Length of the carbon-iodine bond | ~2.10 Å |
Note: These values are based on data from structurally related benzophenone (B1666685) derivatives and serve as an estimation.
Chromatographic Separations for Purity Assessment and Isomer Resolution
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities that may have formed during its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating benzophenone derivatives. sielc.com A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution may be necessary to resolve closely eluting impurities. Detection is commonly performed using a UV detector, as the aromatic rings and carbonyl group provide strong chromophores.
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another effective method for purity analysis, particularly for volatile and thermally stable compounds like benzophenones. researchgate.net A non-polar or medium-polarity capillary column is typically used. The retention time is characteristic of the compound, and the mass spectrometer provides definitive identification of the analyte and any impurities. The separation of positional isomers of halogenated benzophenones can often be achieved with high-resolution capillary columns. researchgate.net
Table 5: Exemplary Chromatographic Conditions for the Analysis of Substituted Benzophenones
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection |
|---|---|---|---|
| HPLC | C18 (5 µm) | Acetonitrile/Water gradient | UV at 254 nm |
Future Directions and Emerging Research Frontiers for Halogenated Benzophenone Chemistry
Sustainable and Green Chemistry Approaches in Synthesis
The synthesis of halogenated benzophenones has traditionally relied on classical methods such as Friedel-Crafts acylation, which often involve harsh reagents and generate significant waste. The future of halogenated benzophenone (B1666685) synthesis is geared towards the adoption of sustainable and green chemistry principles to minimize environmental impact and enhance efficiency.
One of the primary areas of focus is the development of greener alternatives to conventional Friedel-Crafts acylation. This includes the use of solid acid catalysts, ionic liquids, and metal-organic frameworks (MOFs) to replace homogeneous Lewis acids, thereby simplifying catalyst recovery and reducing corrosive waste streams. Photocatalytic methods are also emerging as a powerful tool for the synthesis of benzophenones. These reactions can often be carried out under mild conditions using visible light as a renewable energy source, minimizing the need for high temperatures and harsh reagents.
Mechanochemical synthesis, which involves conducting reactions in the solid state with minimal or no solvent, is another promising green approach. This technique can lead to higher yields, shorter reaction times, and reduced waste generation compared to traditional solution-phase synthesis.
| Synthesis Approach | Key Advantages | Relevance to 3-Chloro-3'-iodo-4-methylbenzophenone |
| Greener Friedel-Crafts Acylation | Reduced catalyst waste, milder reaction conditions, easier product purification. | Could enable a more environmentally friendly synthesis pathway by utilizing recyclable solid acid catalysts. |
| Photocatalytic Synthesis | Use of renewable energy (light), mild reaction conditions, high selectivity. | Offers a potential route for selective C-C bond formation to construct the benzophenone core under gentle conditions. |
| Mechanochemical Synthesis | Solvent-free or reduced solvent usage, high reaction efficiency, reduced waste. | Could provide a highly efficient and sustainable method for the solid-state synthesis of the target molecule. |
Exploration of Unconventional Reactivity Patterns
The presence of both a chloro and an iodo substituent on the benzophenone scaffold of this compound opens up avenues for exploring unconventional reactivity patterns. The differential reactivity of the C-Cl and C-I bonds is a key feature that can be exploited for selective functionalization. The C-I bond is generally more reactive towards cross-coupling reactions and other transformations, allowing for the selective introduction of new functional groups at the 3'-position.
Furthermore, the photochemistry of halogenated benzophenones is a rich area for exploration. Upon irradiation with UV light, these molecules can undergo a variety of photochemical reactions, including inter- and intramolecular hydrogen abstraction, and photo-induced C-H activation. The specific halogen substituents can influence the excited-state properties and reactivity of the benzophenone core, leading to unique photochemical outcomes. The study of these photochemical pathways could lead to the development of novel photoresponsive materials and synthetic methodologies.
C-H activation is another frontier in the chemistry of halogenated benzophenones. The development of transition metal catalysts that can selectively activate and functionalize C-H bonds in the presence of halogen substituents would provide a powerful tool for the late-stage modification of these molecules. This would enable the synthesis of complex derivatives that are not easily accessible through traditional methods.
| Reactivity Pattern | Description | Potential Application for this compound |
| Differential C-Halogen Bond Reactivity | The C-I bond is more susceptible to cleavage and cross-coupling than the C-Cl bond. | Selective functionalization at the 3'-position via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig coupling. |
| Photochemical Reactions | Light-induced reactions such as hydrogen abstraction and C-H activation. | Development of photo-crosslinking agents, photoinitiators, or novel light-driven synthetic transformations. |
| C-H Activation | Direct functionalization of C-H bonds catalyzed by transition metals. | Late-stage diversification of the molecular scaffold to create libraries of analogues for biological screening. |
Development of Novel Catalytic Transformations
The development of novel catalytic transformations is crucial for the efficient and selective synthesis of complex halogenated benzophenones like this compound. Palladium-catalyzed cross-coupling reactions have already revolutionized the synthesis of biaryl ketones, and ongoing research is focused on developing more active and versatile catalyst systems. These new catalysts aim to tolerate a wider range of functional groups and enable couplings with challenging substrates.
Rhodium-catalyzed C-H activation and annulation reactions are also emerging as a powerful strategy for the synthesis of functionalized benzophenones. These methods allow for the construction of the benzophenone core through the direct coupling of arenes with various coupling partners, often with high regioselectivity. The development of rhodium catalysts that can operate under milder conditions and with broader substrate scope is an active area of research.
Copper-catalyzed cross-coupling reactions offer a more sustainable and cost-effective alternative to palladium-based methods. Recent advances in copper catalysis have enabled the synthesis of diaryl ketones from a variety of starting materials. Further development of ligand-supported copper catalysts is expected to expand the utility of this methodology for the synthesis of highly substituted and electronically diverse benzophenones.
| Catalytic System | Transformation | Significance for Halogenated Benzophenone Synthesis |
| Palladium Catalysis | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). | Enables the efficient and selective formation of the C-C bond connecting the two aromatic rings. |
| Rhodium Catalysis | C-H activation and annulation. | Provides a direct and atom-economical route to construct the benzophenone scaffold from simple arenes. |
| Copper Catalysis | Cross-coupling and C-H functionalization. | Offers a more sustainable and economical approach to the synthesis of diaryl ketones. |
Computational Guided Molecular Design for Targeted Applications
Computational chemistry and molecular modeling are playing an increasingly important role in the design of novel halogenated benzophenones with specific, targeted applications. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are being used to predict the biological activity and physicochemical properties of new compounds before they are synthesized.
QSAR models can be developed to correlate the structural features of halogenated benzophenones with their observed biological activities, such as anti-inflammatory or anticancer properties. These models can then be used to design new molecules with enhanced potency and selectivity. Molecular docking simulations can provide insights into the binding interactions of halogenated benzophenones with biological targets, such as enzymes or receptors. This information can be used to guide the design of new compounds that bind more tightly and specifically to their intended targets.
These in silico methods can significantly accelerate the drug discovery and materials development process by prioritizing the synthesis of the most promising candidates. For a molecule like this compound, computational studies could be used to predict its potential applications in areas such as medicinal chemistry, materials science, and photochemistry.
| Computational Method | Application | Relevance to this compound |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on molecular structure. | Guiding the design of analogues with improved therapeutic or other functional properties. |
| Molecular Docking | Simulating the binding of a molecule to a biological target. | Identifying potential protein targets and optimizing binding affinity for drug discovery. |
| Density Functional Theory (DFT) | Calculating electronic structure and predicting reactivity. | Understanding the electronic effects of the halogen substituents and predicting reaction pathways. |
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-3'-iodo-4-methylbenzophenone, considering regioselective halogenation challenges?
- Methodological Answer : The synthesis typically involves sequential halogenation and cross-coupling reactions. First, chlorination at the 3-position of 4-methylbenzophenone can be achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in the presence of Lewis acids like FeCl₃ . For iodination at the 3'-position, Ullmann coupling or direct electrophilic substitution using iodine monochloride (ICl) under controlled temperatures (0–25°C) is recommended. Regioselectivity is ensured by steric and electronic effects: the methyl group at the 4-position deactivates the ring, directing electrophiles to the 3-position, while iodine is introduced via metal-catalyzed coupling. Table 1 : Comparison of Halogenation Methods
| Step | Reagent | Catalyst | Yield (%) | Conditions |
|---|---|---|---|---|
| Cl | NCS | FeCl₃ | 78 | DCM, 0°C, 2 h |
| I | ICl | CuI | 65 | DMF, 25°C, 12 h |
Q. How can conflicting spectroscopic data for intermediates be resolved during reaction monitoring?
- Methodological Answer : Conflicting UV-Vis or NMR data may arise from transient intermediates, such as haloindolenines or conjugated bases, as observed in chlorination studies of similar aromatic systems . To resolve discrepancies:
Use time-resolved UV-Vis spectroscopy to track intermediates (e.g., λmax shifts from 252 nm to 282 nm indicating structural rearrangements) .
Employ iodometric titration to quantify oxidizing species during reaction progression .
Validate with HPLC-MS to isolate and characterize metastable intermediates.
Advanced Research Questions
Q. What methodologies elucidate the kinetic behavior of this compound in nucleophilic substitution reactions?
- Methodological Answer : Kinetic studies using stopped-flow spectroscopy or NMR line-shape analysis can monitor reaction rates. For example:
- In SNAr (nucleophilic aromatic substitution) reactions, pseudo-first-order kinetics are observed when excess nucleophile (e.g., amines) is used. Rate constants (k) are derived from plots of ln([reactant]) vs. time.
- Isotopic labeling (e.g., deuterated solvents) helps distinguish between solvent-assisted and direct displacement mechanisms .
- DFT calculations (B3LYP/6-31G*) model transition states to predict regioselectivity and activation energies.
Q. How does the electronic interplay between chlorine and iodine substituents influence photostability in benzophenone derivatives?
- Methodological Answer : The electron-withdrawing Cl and I groups alter the π-electron density, affecting UV absorption and degradation pathways.
Perform accelerated photostability tests using a xenon arc lamp (ICH Q1B guidelines) with HPLC monitoring.
Compare TD-DFT-computed excited-state energies with experimental UV spectra to identify degradation-prone moieties.
Use EPR spectroscopy to detect radical intermediates formed under UV exposure.
Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?
- Methodological Answer : Byproducts like dihalogenated or oxidized species arise from competing reaction pathways. Mitigation strategies include:
- Temperature control : Lower reaction temperatures (e.g., –10°C) reduce polysubstitution during iodination .
- Flow chemistry : Continuous flow systems improve mixing and heat transfer, minimizing side reactions.
- Additive screening : Ascorbic acid or hydroquinone suppresses oxidative byproducts during metal-catalyzed steps .
Analytical & Application-Focused Questions
Q. What advanced techniques confirm the crystalline structure and purity of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction resolves bond lengths and angles, confirming regiochemistry (e.g., C–I bond distance ~2.09 Å) .
- DSC/TGA assesses thermal stability (melting point >150°C indicates high purity).
- 2D NMR (COSY, HSQC) assigns proton environments, distinguishing between ortho/meta substituents.
Q. How is this compound utilized in medicinal chemistry as a photodynamic therapy (PDT) agent?
- Methodological Answer : The iodinated benzophenone core acts as a photosensitizer.
In vitro PDT assays : Irradiate cancer cells (e.g., HeLa) with 365 nm light and measure ROS generation via DCFH-DA fluorescence .
Structure-activity relationship (SAR) studies : Modify the methyl or iodo groups to optimize singlet oxygen quantum yield (ΦΔ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
